
2-Benzothiazolamine,5-(methylthio)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazolamine,5-(methylthio)-(9CI) is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a thiazole ring fused with a benzene ring, with a methylthio group at the 5-position and an amine group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolamine,5-(methylthio)-(9CI) typically involves the condensation of 2-aminothiophenol with methyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Benzothiazolamine,5-(methylthio)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzothiazolamine,5-(methylthio)-(9CI) involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. The compound may also inhibit specific enzymes, leading to the accumulation of toxic intermediates and cell death. In cancer cells, it can induce apoptosis through the activation of caspases and the mitochondrial pathway.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A precursor to many benzothiazole derivatives, used in the synthesis of pharmaceuticals.
Benzothiazole: The parent compound, known for its wide range of biological activities.
5-Methylthio-2-aminobenzothiazole: A closely related compound with similar properties.
Uniqueness
2-Benzothiazolamine,5-(methylthio)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methylthio group enhances its lipophilicity, improving its ability to penetrate cell membranes. The amine group increases its reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
193423-34-6 |
|---|---|
Fórmula molecular |
C8H8N2S2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
5-methylsulfanyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H8N2S2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) |
Clave InChI |
STGOCRXYXKZBMD-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC(=N2)N |
SMILES canónico |
CSC1=CC2=C(C=C1)SC(=N2)N |
Sinónimos |
2-Benzothiazolamine,5-(methylthio)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
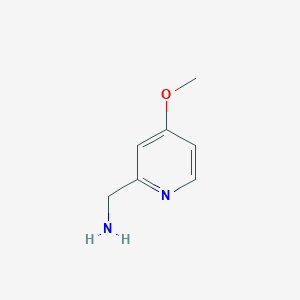
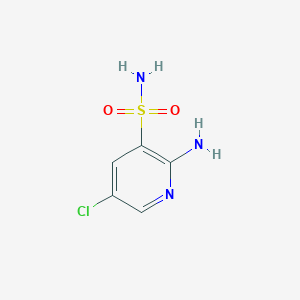
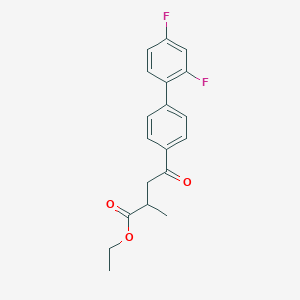
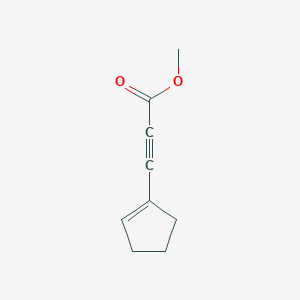
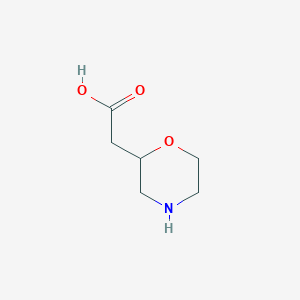
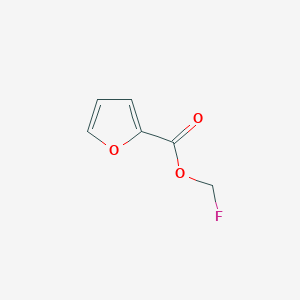

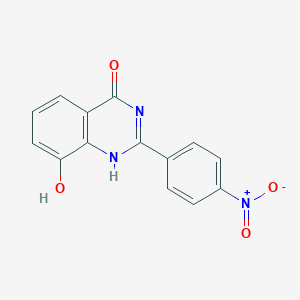
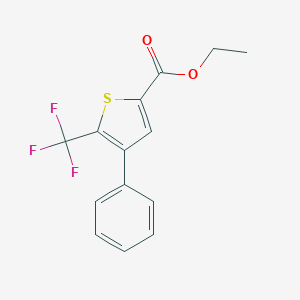
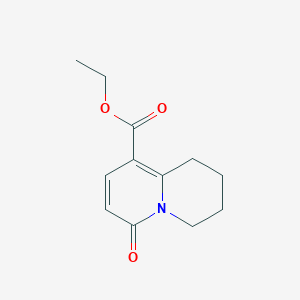
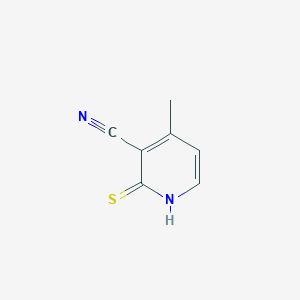
![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
